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Compound of Interest

Compound Name:
2-Aminobenzo[d]thiazole-7-

carboxylic acid

Cat. No.: B1287716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectral data relevant to 2-aminobenzo[d]thiazole-7-carboxylic acid. While specific

experimental NMR data for 2-aminobenzo[d]thiazole-7-carboxylic acid is not readily

available in public databases, this document compiles and analyzes spectral information for

closely related analogs. This information serves as a valuable reference for researchers

working on the synthesis, characterization, and application of this class of compounds.

Chemical Structure and Atom Numbering
The chemical structure of 2-Aminobenzo[d]thiazole-7-carboxylic acid is presented below,

with atoms numbered for reference in NMR spectral assignments.

Caption: Chemical structure of 2-Aminobenzo[d]thiazole-7-carboxylic acid with IUPAC

numbering.

NMR Spectral Data of Related Compounds
Due to the absence of publicly available NMR data for 2-Aminobenzo[d]thiazole-7-carboxylic
acid, the following tables summarize the ¹H and ¹³C NMR spectral data for the closely related
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compounds: 2-aminobenzothiazole and methyl 2-aminobenzo[d]thiazole-6-carboxylate. These

data provide an estimation of the chemical shifts expected for the target molecule.

Table 1: ¹H NMR Spectral Data of Related 2-Aminobenzothiazole Derivatives

Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

2-

Aminobenzothiaz

ole Analog

DMSO-d₆ ~7.85 Broad Singlet (s) -NH₂ (2H)

~7.65 Doublet (d) Aromatic Proton

~7.41 Doublet (d) Aromatic Proton

~6.91 Triplet (t) Aromatic Proton

Methyl 2-

aminobenzo[d]thi

azole-6-

carboxylate

DMSO-d₆ 8.30 s H-7

7.92 s NH₂

7.83
dd, J = 8.0, 1.6

Hz
H-5

7.38 d, J = 8.0 Hz H-4

3.83 s -OCH₃

Note: Data for the 2-aminobenzothiazole analog is representative of the benzothiazole core

protons.[1]

Table 2: ¹³C NMR Spectral Data of Related 2-Aminobenzothiazole Derivatives
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Aminobenzothiazole

Analog
DMSO-d₆ ~167.6

C2 (Carbon attached

to -NH₂)

~151.3
C7a (Quaternary

carbon)

~132.1
C3a (Quaternary

carbon)

~129.2 Aromatic CH

~122.5 Aromatic CH

~121.0 Aromatic CH

~110.9 Aromatic CH

Methyl 2-

aminobenzo[d]thiazole

-6-carboxylate

DMSO-d₆ 170.2 C=O (ester)

166.6 C2

157.4 C7a

131.6 C3a

127.5 C5

123.0 C6

122.2 C4

117.6 C7

52.3 -OCH₃

Note: Data for the 2-aminobenzothiazole analog illustrates typical chemical shifts for the

benzothiazole core carbons.[1]
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Experimental Protocols for NMR Analysis
A standardized protocol for acquiring NMR spectra for 2-aminobenzothiazole derivatives is

outlined below. This protocol can be adapted for 2-Aminobenzo[d]thiazole-7-carboxylic acid.

1. Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for

carboxylic acids to observe the exchangeable protons.

Transfer the solution to a clean, dry 5 mm NMR tube.

For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good

signal-to-noise ratio in a reasonable time.

2. NMR Spectrometer Setup:

The data should be acquired on a spectrometer operating at a frequency of 300 MHz or

higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate spectral

resolution.[2][3]

The spectrometer is locked to the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

¹H NMR:

A standard pulse sequence (e.g., zg30) is used.

Key parameters to set include the spectral width, number of scans (typically 16-64),

acquisition time, and relaxation delay.

¹³C NMR:
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A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the

spectrum and improve sensitivity.

A larger number of scans (typically 1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

4. Data Processing:

The acquired free induction decay (FID) is processed using appropriate software (e.g.,

MestReNova, TopSpin).

Processing steps include Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00

ppm) or the residual solvent peak.[2]

Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a synthesized

compound like 2-Aminobenzo[d]thiazole-7-carboxylic acid.
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Caption: A generalized workflow for the synthesis, purification, and NMR analysis of organic

compounds.

In conclusion, while direct NMR spectral data for 2-Aminobenzo[d]thiazole-7-carboxylic acid
remains elusive in the public domain, this guide provides valuable context through the analysis

of closely related compounds and established experimental protocols. Researchers can utilize

this information as a foundational resource in their work with this and similar molecular

scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation
as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzo[d]thiazole
Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287716#2-aminobenzo-d-thiazole-7-carboxylic-acid-
nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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